molecular formula C17H16ClNO4 B5233028 methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate

methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate

Cat. No.: B5233028
M. Wt: 333.8 g/mol
InChI Key: KYZDMKNIXHJQSF-UHFFFAOYSA-N
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Description

Methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoyl group substituted with a chlorine atom and a methoxy group, as well as an amino group attached to another benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxybenzoic acid and 4-methylbenzoic acid.

    Formation of Benzoyl Chloride: The 5-chloro-2-methoxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The benzoyl chloride is then reacted with 4-methylbenzoic acid in the presence of a base such as triethylamine (TEA) to form the amide linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO₄).

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(5-chloro-2-hydroxybenzoyl)amino]-4-methylbenzoate
  • Methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-ethylbenzoate
  • Methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methoxybenzoate

Uniqueness

Methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-10-4-5-11(17(21)23-3)8-14(10)19-16(20)13-9-12(18)6-7-15(13)22-2/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZDMKNIXHJQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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